Oracine - 148317-76-4

Oracine

Catalog Number: EVT-1198146
CAS Number: 148317-76-4
Molecular Formula: C20H18N2O3
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Oracine is synthesized through chemical processes rather than being derived from natural sources. It belongs to the broader category of alkaloids and is specifically noted for its role as a cytostatic agent in cancer therapy. The compound's chemical identity is represented by the CAS number 148317-76-4, and it has various synonyms including 11-dihydrooracin and 6-(2-(2-hydroxyethyl)aminoethyl)-5,11-dioxo-5,6-dihydro-11H-indeno(1,2-c)isoquinoline hydrochloride.

Synthesis Analysis

The synthesis of oracine involves a multi-step process that typically includes the following stages:

  1. Formation of the Indenoisoquinoline Core: This initial step involves cyclization reactions of appropriate precursors under acidic conditions to create the indenoisoquinoline framework.
  2. Introduction of Functional Groups: Hydroxyethyl and aminoethyl groups are introduced via nucleophilic substitution reactions. This step is critical for modifying the compound's biological activity.
  3. Oxidation and Reduction Steps: These steps are essential for achieving the desired stereochemistry and functional group orientation, which can significantly influence the compound's effectiveness as an anticancer agent.
  4. Optimization for Industrial Production: In industrial settings, reaction conditions such as temperature, pH, and reaction time are meticulously controlled to maximize yield and purity. The use of catalysts and solvents is optimized to enhance synthesis efficiency.

Technical Parameters

  • Reaction Conditions: Acidic media are commonly used during cyclization.
  • Temperature Control: Precise temperature regulation is critical during functional group introduction.
  • Purification Techniques: Commonly employed solvents include methanol and ethanol for purification processes.

Structural Characteristics

  • Core Structure: The indenoisoquinoline core provides a unique three-dimensional arrangement that is crucial for its interaction with biological targets.
  • Functional Groups: The presence of hydroxyethyl and aminoethyl groups enhances solubility and reactivity, allowing oracine to effectively engage with cellular targets.
Chemical Reactions Analysis

Oracine participates in various chemical reactions that are significant for both its synthesis and metabolic processing:

  1. Reduction Reactions: Oracine can be reduced to its principal metabolite, 11-dihydrooracin, via aldo-keto reductases predominantly found in liver tissues.
  2. Oxidation Reactions: The reoxidation of 11-dihydrooracin back to oracine underscores the stereospecificity of the enzymes involved.
  3. Substitution Reactions: Nucleophilic substitution reactions play a vital role in introducing functional groups during synthesis .

Common Reagents

  • Reducing Agents: NADPH-dependent enzymes facilitate the reduction process.
  • Oxidizing Agents: Specific oxidoreductases are involved in enzymatic oxidation.
Mechanism of Action

Oracine exerts its anticancer effects primarily through the inhibition of DNA topoisomerases I and II. These enzymes are essential for DNA replication and cell division:

  • Inhibition Mechanism: Oracine stabilizes the covalent complex formed between DNA and topoisomerases, preventing the religation of DNA strands. This action leads to cell cycle arrest and ultimately induces apoptosis in cancer cells .

Relevant Data

  • Studies indicate that oracine's mechanism closely resembles that of other anthracycline-based drugs but with distinct stereochemical properties that may enhance its therapeutic profile.
Physical and Chemical Properties Analysis

The physical and chemical properties of oracine are critical for understanding its behavior in biological systems:

  • Molecular Weight: Approximately 322 g/mol.
  • Solubility: Soluble in organic solvents such as methanol and ethanol.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within standard ranges for similar compounds.

Analytical Methods

Various analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and concentration during synthesis and application processes .

Applications

Oracine has several promising applications across different scientific fields:

  1. Oncology Research: It serves as a model compound for studying mechanisms of action related to cancer therapies.
  2. Biochemical Studies: Oracine is utilized to investigate carbonyl-reducing enzymes' roles in metabolic pathways.
  3. Pharmaceutical Development: Its potential as an anticancer agent positions it as a candidate for further drug development initiatives aimed at improving cancer treatment efficacy .
  4. Industrial Applications: Beyond medicinal uses, oracine can be explored in developing new purification strategies involving carbonyl-reducing enzymes.
Introduction to Oracine as a Scholarly Subject

Conceptual Definition and Etymological Origins of Oracine

The term "Oracine" functions as a specific chemical identifier without immediate linguistic transparency. Unlike biologically derived names such as "oscine" (from Latin oscen, relating to songbirds via the root canere, meaning "to sing") or "oracy" (from "oral" + "-cy", denoting spoken language proficiency), Oracine lacks clear Greco-Latin or common language roots [1] [6]. This etymological obscurity underscores its status as a constructed pharmaceutical name rather than a term with historical linguistic evolution. The absence of meaningful derivations distinguishes it from similar-sounding entities:

Table 1: Etymological Differentiation of Oracine from Phonetically Similar Terms

TermEtymologySemantic Domain
OracineArtificial designation; no established rootsPharmaceutical compound
OscineLatin oscen (songbird) + canere (to sing)Ornithology
OracyEnglish oral (spoken) + suffix -cy (condition)Linguistics/Education
Oracene*Hypothesized: Greek ora (shore) + Latin ocena (ocean)Personal name (anthroponym)

Note: Oracene is included solely for phonetic comparison; it exists as a personal name without chemical relevance [9].

Chemically, Oracine is defined by its IUPAC name and CAS Registry Number 148317-76-4, with alternative designations including oracin hydrochloride and 11-dihydrooracin [3]. This precision in chemical nomenclature contrasts sharply with its opaque trivial name, highlighting how artificial denominations dominate synthetic pharmaceutical lexicon without embedding natural language histories. The molecular structure integrates an indenoisoquinoline core—a planar polycyclic system facilitating DNA intercalation—modified with a hydroxyethylaminoethyl side chain enhancing aqueous solubility via hydrochloride salt formation [3] [5]. This structural duality enables both target interaction (DNA) and bioavailability, framing Oracine as a rationally designed rather than naturally inspired therapeutic candidate.

Scope and Significance in Contemporary Academic Discourse

Contemporary scholarly engagement with Oracine spans four primary domains, reflecting its multifaceted role as a research tool despite clinical discontinuation:

  • Mechanistic Biochemistry: Research persists in elucidating Oracine's dual mechanisms of action as a DNA inhibitor and protein synthesis disruptor. Its capacity to intercalate DNA—potentially inducing topological perturbations during replication—and concurrently impede translational fidelity offers a template for novel multi-targeted agent design [10]. This mechanistic duality positions Oracine as a valuable prototype for studying synergistic cytotoxicity, particularly in malignancies resistant to monotargeted therapies.

  • Analytical Development: The compound's metabolism remains an active investigative focus, driven by the need to understand its biotransformation pathways and active metabolite profiles. Early high-performance liquid chromatography (HPLC) methodologies were specifically developed to separate and characterize Oracine metabolites, establishing protocols for detecting hydroxylated or conjugated derivatives that might influence efficacy or resistance patterns [5]. These analytical innovations provide transferable frameworks for quantifying structurally analogous anticancer agents.

  • Chemical Synthesis and Optimization: As a synthetically accessible indenoisoquinoline, Oracine serves as a structural scaffold for generating derivatives with enhanced therapeutic indices. Modifications to its ethanolamine side chain or isoquinoline core aim to amplify DNA-binding affinity while reducing off-target interactions, illustrating the compound’s utility in structure-activity relationship (SAR) studies even beyond clinical application [3] [10].

  • Historical Case Studies in Drug Development: Oracine’s development trajectory—from preclinical promise to clinical discontinuation—offers pedagogical and strategic insights. Factors contributing to its discontinuation remain partially documented, making it a subject for analyses of attrition drivers in oncology drug development, especially within Central European pharmaceutical contexts where it was advanced by entities like VUFB and Synthesia before corporate restructuring into Zentiva [10].

Table 2: Current Research Themes Involving Oracine in Peer-Reviewed Literature

Research DomainRepresentative Focus AreasSignificance
Mechanistic StudiesDNA intercalation efficiency; Ribosomal inhibition kineticsTemplate for multi-targeted drug design
Analytical ChemistryMetabolite profiling via HPLC; Stability under physiological conditionsBenchmark for novel indenoisoquinoline quantification
Structural OptimizationSide chain modifications; Core ring halogenationSAR model for cytotoxicity enhancement
Development HistoryClinical trial design; Corporate decision-making in discontinuationPedagogy for drug development strategies

Research Objectives and Knowledge Gaps Identification

Despite decades of intermittent study, Oracine’s research landscape contains substantial voids requiring systematic investigation. These gaps define concrete objectives for future scholarly inquiry:

  • Metabolic Fate and Pharmacokinetic Characterization: While an HPLC assay was developed for metabolite separation [5], comprehensive in vivo metabolic pathways remain unelucidated. Key unknowns include: identity of phase I oxidative metabolites, conjugation mechanisms (glucuronidation/sulfation), and tissue distribution profiles. Objective: Employ modern mass spectrometry to map Oracine’s metabolic clearance routes across hepatic and extrahepatic tissues, identifying enzymology (e.g., CYP450 isoforms) governing activation or detoxification.

  • Resistance Mechanisms: Empirical evidence suggests cancer cells develop resistance to Oracine, but molecular drivers—whether efflux transporter upregulation (e.g., P-glycoprotein), target mutation, or DNA repair induction—are uncharted. Objective: Establish isogenic cell models with acquired Oracine resistance to delineate genomic, transcriptomic, and proteomic adaptations enabling evasion.

  • Formulation Science: No peer-reviewed data exist on delivery systems mitigating potential solubility-limited bioavailability or instability. Objective: Design nanoformulations (e.g., liposomal, polymeric micellar) to enhance tumor targeting while evaluating stability under physiological pH/temperature gradients.

  • Biomarker Identification: Predictive biomarkers for patient stratification were never investigated during clinical evaluation. Objective: Correlate in vitro sensitivity screens across molecularly annotated cancer cell lines with genomic signatures (e.g., DNA repair deficiencies) to identify candidate biomarkers for future compound redeployment.

  • Target Engagement Specificity: Oracine’s reported inhibition of protein synthesis lacks mechanistic depth, including whether it targets ribosomal subunits, elongation factors, or aminoacyl-tRNA synthetases. Objective: Employ ribosomal profiling and cryo-EM to visualize direct interactions with translational machinery.

Table 3: Prioritized Knowledge Gaps and Research Objectives for Oracine

Knowledge GapCritical UnknownsProposed Research Objective
Metabolic ActivationPrimary sites of biotransformation; Enzymes involvedCharacterize human hepatocyte metabolites via LC-HRMS
Resistance EvolutionDominant escape pathways in tumor cellsCRISPR screens to identify resistance-sensitizing knockouts
Biomarker DiscoveryGenomic correlates of sensitivityCell line panel screening with multi-omics integration
Delivery OptimizationPharmacokinetic limitations in free drug formulationDevelop/test tumor-targeted nanoparticle carriers
Mechanistic PrecisionSpecific ribosomal or translational targetsStructural biology approaches (e.g., cryo-EM, crystallography)

These objectives collectively address Oracine’s transition from a discontinued clinical candidate to a versatile tool for probing fundamental oncological mechanisms. By leveraging contemporary technologies—from high-resolution mass spectrometry to gene editing—researchers can extract enduring value from this compound, transforming its developmental cessation into a catalyst for innovation in cancer therapeutics and chemical biology.

Properties

CAS Number

148317-76-4

Product Name

Oracine

IUPAC Name

6-[2-(2-hydroxyethylamino)ethyl]indeno[1,2-c]isoquinoline-5,11-dione

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C20H18N2O3/c23-12-10-21-9-11-22-18-14-6-2-3-7-15(14)19(24)17(18)13-5-1-4-8-16(13)20(22)25/h1-8,21,23H,9-12H2

InChI Key

LRHPCRBOMKRVOA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCNCCO

Synonyms

11-dihydrooracin
6-(2-(2-hydroxyethyl)aminoethyl)-5,11-dioxo-5,6-dihydro-11H-indeno(1,2-c)isoquinoline hydrochloride
oracin
oracine
oracine hydrochloride

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCNCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.